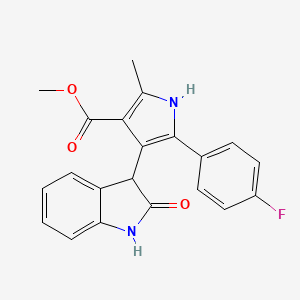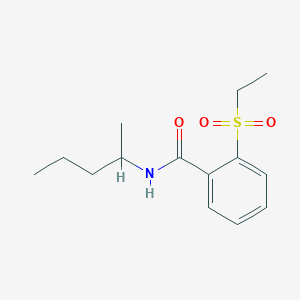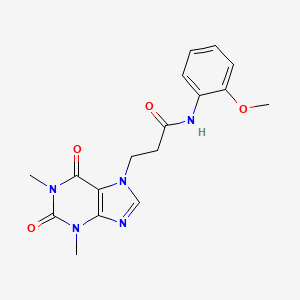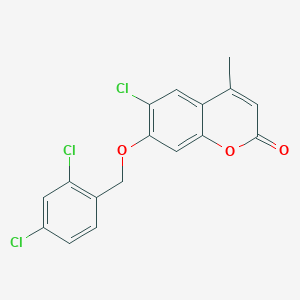![molecular formula C22H21ClN4O2S B14957882 2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol](/img/structure/B14957882.png)
2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound . This intermediate can then be further reacted with appropriate reagents to form the pyrazole and phenol groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would yield amines.
Aplicaciones Científicas De Investigación
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-METHOXYPHENYL)METHOXY]-4-ETHYLPHENOL
- **2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-BROMOPHENYL)METHOXY]-4-ETHYLPHENOL
Uniqueness
The uniqueness of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyrazole rings, along with the phenol group, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H21ClN4O2S |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
2-[3-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-5-[(4-chlorophenyl)methoxy]-4-ethylphenol |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-14-8-16(20-19(21(24)27-26-20)22-25-12(2)11-30-22)17(28)9-18(14)29-10-13-4-6-15(23)7-5-13/h4-9,11,28H,3,10H2,1-2H3,(H3,24,26,27) |
Clave InChI |
MGOCXJHMCXMENN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)Cl)O)C3=C(C(=NN3)N)C4=NC(=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14957810.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957811.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B14957818.png)
![(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14957823.png)

![(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B14957831.png)
![4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957835.png)


![7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14957872.png)
![N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14957884.png)
![2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate](/img/structure/B14957892.png)

